1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220728
InChI: InChI=1S/C9H11BrFNO/c1-12-5-9(13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3
SMILES:
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol

1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol

CAS No.:

Cat. No.: VC18220728

Molecular Formula: C9H11BrFNO

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol -

Specification

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
IUPAC Name 1-(5-bromo-2-fluorophenyl)-2-(methylamino)ethanol
Standard InChI InChI=1S/C9H11BrFNO/c1-12-5-9(13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3
Standard InChI Key UASCJMDUEKQHKR-UHFFFAOYSA-N
Canonical SMILES CNCC(C1=C(C=CC(=C1)Br)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[(5-bromo-2-fluorophenyl)methylamino]ethanol, reflects its bifunctional structure: a 5-bromo-2-fluorobenzyl group linked to an ethanolamine moiety via a methylamino bridge . Key identifiers include:

PropertyValueSource
CAS Registry Number1152522-37-6
Molecular FormulaC₉H₁₁BrFNO
Molecular Weight248.09 g/mol
SMILES NotationC1=CC(=C(C=C1Br)CNCCO)F
InChI KeyNFRVFGLGQNTTLB-UHFFFAOYSA-N

The presence of bromine at the 5-position and fluorine at the 2-position on the phenyl ring introduces significant electronic effects, including increased lipophilicity and potential for halogen bonding . The ethanolamine side chain contributes polarity, enabling interactions with biological targets such as G protein-coupled receptors .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):
While experimental NMR data for this specific compound are unavailable, analogs with similar substitution patterns exhibit characteristic shifts:

  • ¹H NMR: Aromatic protons resonate between δ 7.0–7.5 ppm, with coupling constants reflecting ortho-fluorine effects . The methylamino group’s protons appear as a triplet near δ 2.7–3.1 ppm, while ethanol’s hydroxyl proton is typically broad near δ 1.5–2.0 ppm .

  • ¹³C NMR: The brominated carbon (C-5) appears downfield at δ 120–125 ppm, while the fluorinated carbon (C-2) resonates near δ 115–118 ppm .

Mass Spectrometry:
Electrospray ionization (ESI-MS) predicts a molecular ion peak at m/z 248.09 ([M+H]⁺), with fragmentation patterns dominated by loss of H₂O (−18 Da) and Br- (−79.9 Da) .

Synthesis and Structural Modification

Synthetic Routes

The compound’s synthesis likely follows strategies used for analogous halogenated ethanolamines:

  • Bromination and Fluorination:

    • Electrophilic bromination of 2-fluorophenyl precursors using N-bromosuccinimide (NBS) in CCl₄ yields the 5-bromo-2-fluorophenyl intermediate .

    • Fluorination at the 2-position is achieved via Balz-Schiemann reaction or direct electrophilic substitution .

  • Methylaminoethanol Conjugation:

    • The benzylamine intermediate reacts with 2-chloroethanol under basic conditions (e.g., K₂CO₃), followed by methylation using CH₃I or reductive amination with formaldehyde .

Yield Optimization:

  • Bromination steps typically achieve 60–75% yields, while amine-ethanol coupling ranges from 45–65% . Purification via silica gel chromatography (hexane/EtOAc gradients) enhances purity.

Structural Analogues and Activity Trends

Modifications to the core structure influence pharmacological profiles:

AnalogueModificationBiological Activity
3-Bromo-2-fluorophenylBromine at C-3Reduced receptor affinity
EthylaminoethanolEthyl vs. methyl substitutionEnhanced β-adrenergic activity
Dichloro derivativesCl at C-5 and C-2Increased cytotoxicity

These trends suggest that the 5-bromo-2-fluoro configuration in 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol may optimize steric and electronic interactions for target binding .

Future Research Directions

Biological Screening

Priority assays include:

  • Receptor Binding: Radioligand displacement studies at α/β-adrenergic and serotonin receptors.

  • Cytotoxicity Profiling: Screening against NCI-60 cancer cell lines.

  • Metabolic Stability: Microsomal incubation to assess hepatic clearance.

Synthetic Chemistry

  • Stereoselective Synthesis: Resolve enantiomers via chiral chromatography to evaluate stereospecific activity.

  • Prodrug Design: Acetylate the hydroxyl group to enhance oral bioavailability.

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